2-(4-Bromophenoxy)ethanol
Overview
Description
2-(4-Bromophenoxy)ethanol is an organic compound with the molecular formula C₈H₉BrO₂ and a molecular weight of 217.06 g/mol . It is also known by other names such as β-(p-Bromophenoxy)ethanol and 2-(p-Bromophenoxy)ethanol . This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an ethanol moiety.
Preparation Methods
2-(4-Bromophenoxy)ethanol can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromophenol with ethylene oxide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-(4-Bromophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-(4-bromophenoxy)acetaldehyde or 2-(4-bromophenoxy)acetic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield 2-(4-bromophenoxy)ethane.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using sodium hydroxide can lead to the formation of 2-(4-hydroxyphenoxy)ethanol.
Scientific Research Applications
2-(4-Bromophenoxy)ethanol has several scientific research applications, including:
Biology: This compound can be used in biochemical studies to investigate the effects of brominated phenoxy compounds on biological systems.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of new drugs.
Industry: It is used in the synthesis of fragrance materials and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which can influence its binding affinity to various biological targets. Additionally, the phenoxy and ethanol moieties can interact with hydrophobic and hydrophilic regions of proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
2-(4-Bromophenoxy)ethanol can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)ethanol: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
2-(4-Fluorophenoxy)ethanol: Contains a fluorine atom instead of bromine. Fluorine’s smaller size and higher electronegativity can lead to different chemical and biological properties.
2-(4-Iodophenoxy)ethanol: Contains an iodine atom instead of bromine.
Biological Activity
2-(4-Bromophenoxy)ethanol, a compound with the chemical formula C_9H_10BrO, has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, related case studies, and comparative analyses with similar compounds.
This compound is characterized by a bromophenyl ether structure, which plays a crucial role in its biological interactions. The bromine atom enhances the compound's lipophilicity and can participate in halogen bonding, influencing its binding affinity to various biological targets. The compound's mechanism of action is primarily attributed to its interaction with proteins and enzymes, which can modulate their activity and function.
Key Mechanisms:
- Halogen Bonding: The presence of the bromine atom allows for unique interactions with biological macromolecules.
- Hydrophobic Interactions: The phenoxy and ethanol groups facilitate interactions with hydrophobic regions of proteins.
- Substitution Reactions: The bromine atom can be substituted in nucleophilic reactions, leading to various derivatives with potentially different biological activities.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. Its effectiveness varies depending on concentration and the specific microbial strain tested.
- Cytotoxicity: In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition: The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .
Case Studies
-
Antimicrobial Efficacy:
A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 100 µg/mL, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL for S. aureus. -
Cytotoxicity in Cancer Cells:
In a study assessing cytotoxic effects on HeLa cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 24 hours of exposure. This suggests potential for further development as an anticancer agent . -
Enzyme Interaction Studies:
Research focusing on enzyme inhibition revealed that this compound effectively inhibited acetylcholinesterase activity, with an IC50 value of 30 µM. This property indicates possible applications in treating conditions like Alzheimer's disease .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure Type | Antimicrobial Activity | Cytotoxicity (IC50) | Enzyme Inhibition (IC50) |
---|---|---|---|---|
This compound | Brominated phenyl ether | Moderate | ~25 µM | 30 µM |
2-(4-Chlorophenoxy)ethanol | Chlorinated phenyl ether | Low | ~50 µM | 60 µM |
2-(4-Fluorophenoxy)ethanol | Fluorinated phenyl ether | High | ~20 µM | Not reported |
This table illustrates that while this compound shows promising activity, modifications such as halogen substitution can significantly alter its biological profile.
Properties
IUPAC Name |
2-(4-bromophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIOGYCRGNHDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188299 | |
Record name | 2-(p-Bromophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34743-88-9 | |
Record name | 2-(4-Bromophenoxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34743-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(p-Bromophenoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34743-88-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(p-Bromophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(p-bromophenoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-Bromophenoxy)ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD2YCE83WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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